molecular formula C9H7F3N2O4 B2960614 2,2,2-trifluoroethyl N-(2-nitrophenyl)carbamate CAS No. 383168-19-2

2,2,2-trifluoroethyl N-(2-nitrophenyl)carbamate

Cat. No.: B2960614
CAS No.: 383168-19-2
M. Wt: 264.16
InChI Key: ZFOJBDXIWVDBSJ-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl N-(2-nitrophenyl)carbamate is an organic compound with the molecular formula C9H7F3N2O4. This compound is characterized by the presence of a trifluoroethyl group and a nitrophenyl group, making it a valuable compound in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoroethyl N-(2-nitrophenyl)carbamate typically involves the reaction of 2-nitroaniline with 2,2,2-trifluoroethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions usually involve maintaining the temperature at around 0-5°C to ensure the stability of the reactants and the product.

Industrial Production Methods

On an industrial scale, the production of this compound follows a similar synthetic route but with optimized conditions to enhance yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoroethyl N-(2-nitrophenyl)carbamate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The trifluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Reduction: 2-amino-2,2,2-trifluoroethyl N-(2-nitrophenyl)carbamate.

    Substitution: Various substituted carbamates depending on the nucleophile used.

    Hydrolysis: 2-nitroaniline and 2,2,2-trifluoroethanol.

Scientific Research Applications

2,2,2-Trifluoroethyl N-(2-nitrophenyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl N-(2-nitrophenyl)carbamate involves its interaction with specific molecular targets. The trifluoroethyl group enhances the lipophilicity of the compound, allowing it to interact with hydrophobic regions of proteins or enzymes. The nitrophenyl group can participate in various chemical reactions, potentially leading to the formation of reactive intermediates that can modify biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoroethyl N-(2-methoxy-5-nitrophenyl)carbamate
  • 2,2,2-Trifluoroethyl N-(2-fluoro-4-nitrophenyl)carbamate

Uniqueness

2,2,2-Trifluoroethyl N-(2-nitrophenyl)carbamate is unique due to the presence of both trifluoroethyl and nitrophenyl groups, which impart distinct chemical and physical properties. These functional groups make it a versatile compound for various applications, particularly in the synthesis of complex organic molecules and the development of new materials.

Properties

IUPAC Name

2,2,2-trifluoroethyl N-(2-nitrophenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N2O4/c10-9(11,12)5-18-8(15)13-6-3-1-2-4-7(6)14(16)17/h1-4H,5H2,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFOJBDXIWVDBSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)OCC(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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